

Application Notes and Protocols: Measuring VEGFR2 Phosphorylation Following Henatinib Treatment

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Compound of Interest

Compound Name: *Henatinib*

Cat. No.: *B1684633*

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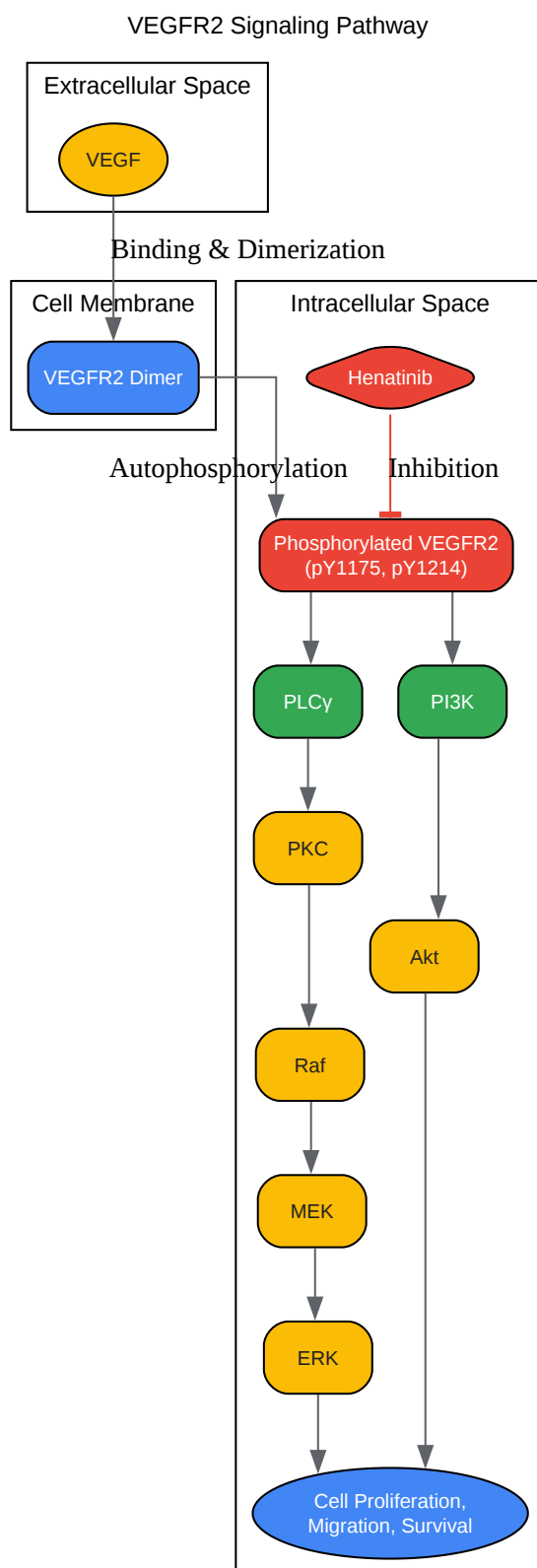
Introduction

Henatinib is an orally bioavailable, multi-targeted tyrosine kinase inhibitor with potent anti-angiogenic and antitumor activities.[1][2] One of its primary mechanisms of action is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[1][2] Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR2 undergoes dimerization and autophosphorylation on specific tyrosine residues, initiating a cascade of downstream signaling pathways that promote endothelial cell proliferation, migration, and survival. **Henatinib** has been shown to significantly inhibit VEGFR2 phosphorylation, thereby blocking these downstream signaling events.[3][4][5]

These application notes provide detailed protocols for quantifying the inhibitory effect of **Henatinib** on VEGFR2 phosphorylation in a cellular context, a critical step in preclinical drug development and mechanistic studies. The primary methods covered are Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA), which are robust and widely used techniques for this purpose.

VEGFR2 Signaling Pathway

The binding of VEGF to VEGFR2 triggers the autophosphorylation of several tyrosine residues in its intracellular domain, leading to the activation of multiple downstream signaling pathways, including the PLC γ -PKC-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell function.



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VEGFR2 signaling cascade and point of **Henatinib** inhibition.

Experimental Protocols

Cell Culture and Treatment

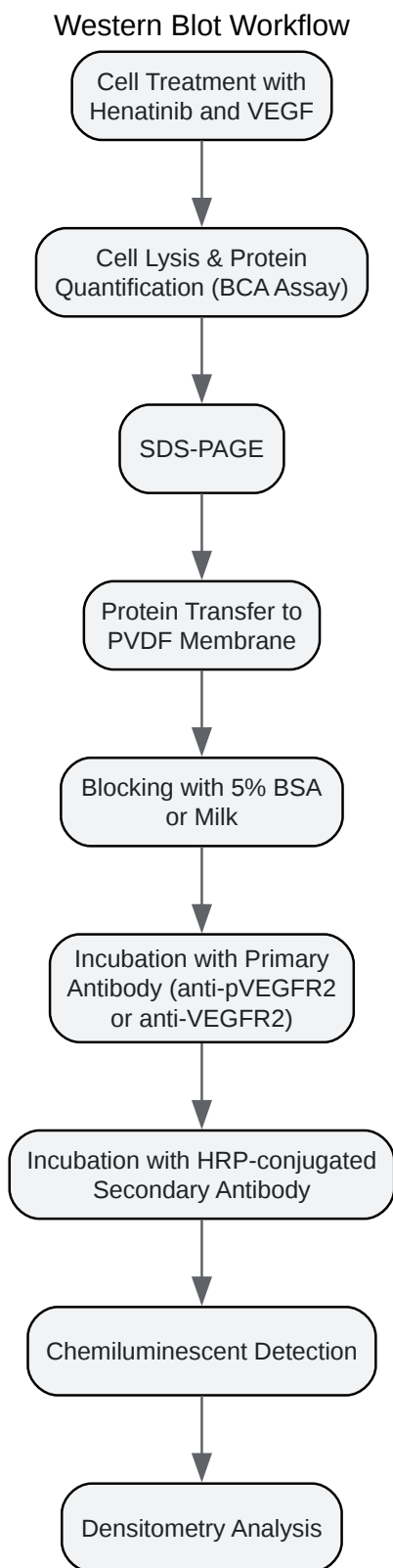
Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used and relevant cell line for studying angiogenesis and VEGFR2 signaling.

- Cell Line: HUVECs (passage 3-7 recommended).
- Culture Medium: Endothelial Growth Medium-2 (EGM-2) supplemented with growth factors, cytokines, and 10% Fetal Bovine Serum (FBS).
- Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
- Experimental Setup:
 - Seed HUVECs in appropriate culture vessels (e.g., 6-well plates for Western Blot, 96-well plates for ELISA).
 - Grow cells to 80-90% confluency.
 - Serum-starve the cells for 4-6 hours in basal medium (e.g., EBM-2 with 0.5% FBS) prior to treatment to reduce basal VEGFR2 phosphorylation.
 - Pre-treat cells with varying concentrations of **Henatinib** (e.g., 0.1 nM to 1 µM) or vehicle control (e.g., DMSO) for 1-2 hours.
 - Stimulate the cells with recombinant human VEGF-A (typically 20-50 ng/mL) for 5-10 minutes to induce VEGFR2 phosphorylation. Non-stimulated cells should be included as a negative control.

Western Blotting for Phospho-VEGFR2

Western blotting allows for the semi-quantitative analysis of protein phosphorylation.

Workflow for Western Blotting



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Sequential steps for performing a Western blot analysis.

Detailed Protocol:

- Cell Lysis:
 - After treatment, immediately place culture plates on ice and wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
 - Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Scrape the cells and transfer the lysate to a microcentrifuge tube.
 - Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
 - Collect the supernatant containing the protein lysate.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA protein assay kit.
- SDS-PAGE and Protein Transfer:
 - Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
 - Separate the proteins by size on an 8-10% SDS-polyacrylamide gel.
 - Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody specific for phosphorylated VEGFR2 (e.g., anti-pVEGFR2 Tyr1175) overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane again three times with TBST.
- Detection and Analysis:
 - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
 - To normalize for protein loading, strip the membrane and re-probe with an antibody against total VEGFR2 and a loading control (e.g., GAPDH or β -actin).
 - Quantify band intensities using densitometry software (e.g., ImageJ). The ratio of phosphorylated VEGFR2 to total VEGFR2 is then calculated.

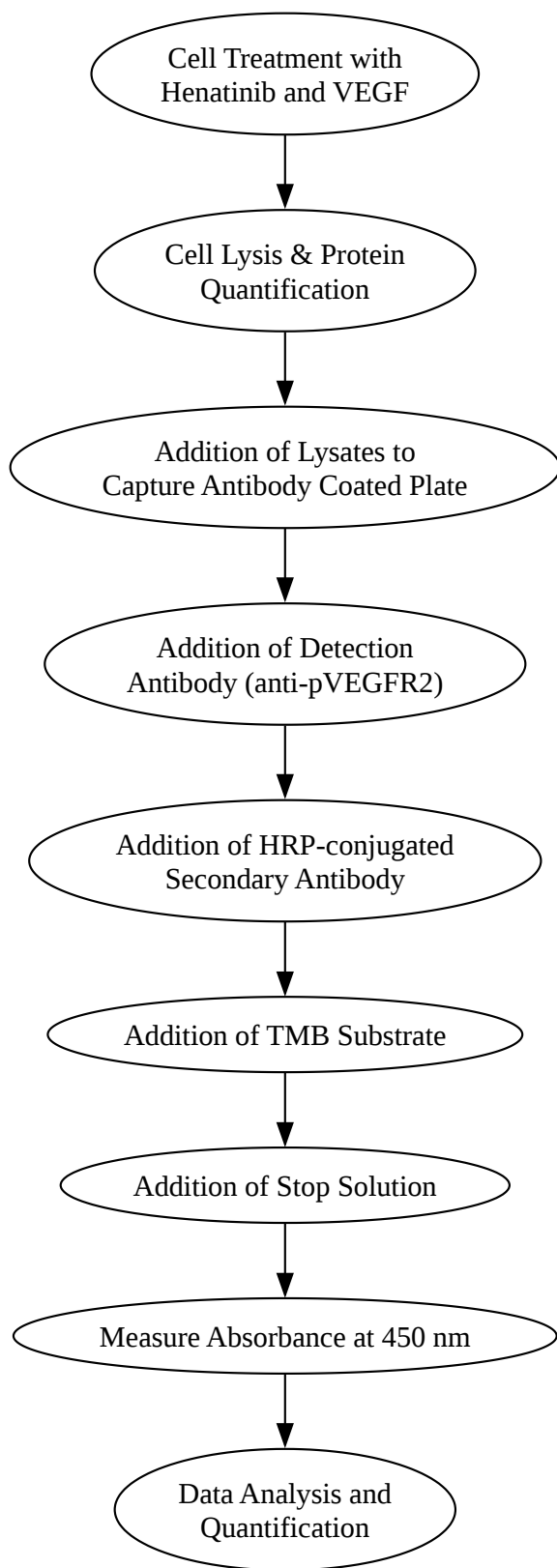
Data Presentation:

Treatment Group	Henatinib (nM)	VEGF (ng/mL)	pVEGFR2 (Tyr1175) / Total VEGFR2 Ratio (Normalized)
Vehicle Control	0	0	1.0
VEGF Stimulated	0	50	5.2 \pm 0.4
Henatinib	1	50	3.8 \pm 0.3
Henatinib	10	50	2.1 \pm 0.2
Henatinib	100	50	1.2 \pm 0.1

Note: Data are hypothetical and for illustrative purposes only.

ELISA for Phospho-VEGFR2

ELISA provides a quantitative and high-throughput method for measuring protein phosphorylation. Commercially available sandwich ELISA kits are recommended for their specificity and ease of use.



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